molecular formula C15H16Cl2N2O4 B4980878 2-methoxyethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

2-methoxyethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B4980878
M. Wt: 359.2 g/mol
InChI Key: MRVGOMGLNMKYGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds like 4-(4-chlorophenyl)-6-methyl-5-methoxycarbonyl-3,4-dihydropyrimidin-2(H)-one has been achieved through reactions involving aldehydes, ketones, and urea, using catalysts like H3BO3 under specific conditions such as microwave irradiation (Guo & Shun, 2004). Another relevant synthesis process is the cyclization and chloridization of materials like methyl methoxyacetate to produce pyrimidine derivatives (Liu, 2009).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives often includes a planar pyrimidine ring, with significant displacements in the ring-substituent atoms. This structure affects the electronic polarization and hydrogen bonding patterns in the compound (Trilleras et al., 2009). The spatial arrangement and bond angles within these molecules can significantly influence their chemical behavior.

Chemical Reactions and Properties

Pyrimidine derivatives have shown reactivity towards various nucleophilic and electrophilic agents, leading to the formation of diverse compounds. Their reactions can result in the formation of Schiff bases and other nitrogen heterocyclic compounds, depending on the reaction conditions and the nature of the reacting substances (Farouk et al., 2021).

Physical Properties Analysis

Physical properties like crystal structure, melting point, and solubility are crucial for understanding the behavior of these compounds under different conditions. Studies have detailed the crystallographic data of similar compounds, providing insights into their stability and interaction patterns (Hou et al., 2009).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and potential biological activity are essential for understanding the utility of these compounds. Research has shown that pyrimidine derivatives can exhibit a range of chemical behaviors based on their substitution patterns and molecular structure (Cieplik et al., 2008).

properties

IUPAC Name

2-methoxyethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O4/c1-8-12(14(20)23-6-5-22-2)13(19-15(21)18-8)9-3-4-10(16)11(17)7-9/h3-4,7,13H,5-6H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVGOMGLNMKYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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